

Core Compound Identification and Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Chloro-4'-iodobiphenyl**

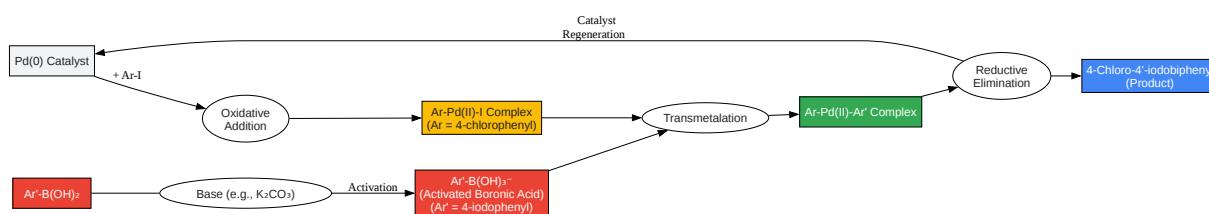
Cat. No.: **B2652136**

[Get Quote](#)

4-Chloro-4'-iodobiphenyl is a disubstituted biphenyl featuring a chlorine atom on one phenyl ring and an iodine atom on the other, both at the para (4) position. This unique substitution pattern provides differential reactivity, making it a highly strategic precursor in multi-step organic synthesis.^[1] Its primary identifier is its Chemical Abstracts Service (CAS) number: 60200-91-1.^{[2][3][4]}

The key physicochemical properties of **4-Chloro-4'-iodobiphenyl** are summarized in the table below.

Property	Value	Source(s)
CAS Number	60200-91-1	[2] [3] [4]
Molecular Formula	C ₁₂ H ₈ ClI	[2] [3]
Molecular Weight	314.55 g/mol	[3]
IUPAC Name	1-Chloro-4-(4-iodophenyl)benzene	[2] [3]
Synonyms	4-Chloro-4'-iodo-1,1'-biphenyl	[3]
Canonical SMILES	C1=CC(=CC=C1C2=CC=C(C=C2)I)Cl	[3]
InChI Key	HCHAMYGZDLHKMD-UHFFFAOYSA-N	[3]


Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl scaffold of **4-Chloro-4'-iodobiphenyl** is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance. [5][6] The strategic choice of reactants for this synthesis is paramount. A common and logical approach involves coupling 4-chlorophenylboronic acid with 1-iodo-4-chlorobenzene, though the reverse (4-iodophenylboronic acid and 1,4-dichlorobenzene) is also feasible.

The C-I bond is significantly more reactive than the C-Cl bond in the key oxidative addition step of the catalytic cycle.[7] This allows for selective coupling at the iodo-substituted position while preserving the chloro-substituent for subsequent transformations.

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura reaction provides a clear example of a self-validating system. Each step regenerates a catalytic species, ensuring the reaction proceeds to completion with high efficiency.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction for biphenyl synthesis.

Field-Proven Experimental Protocol

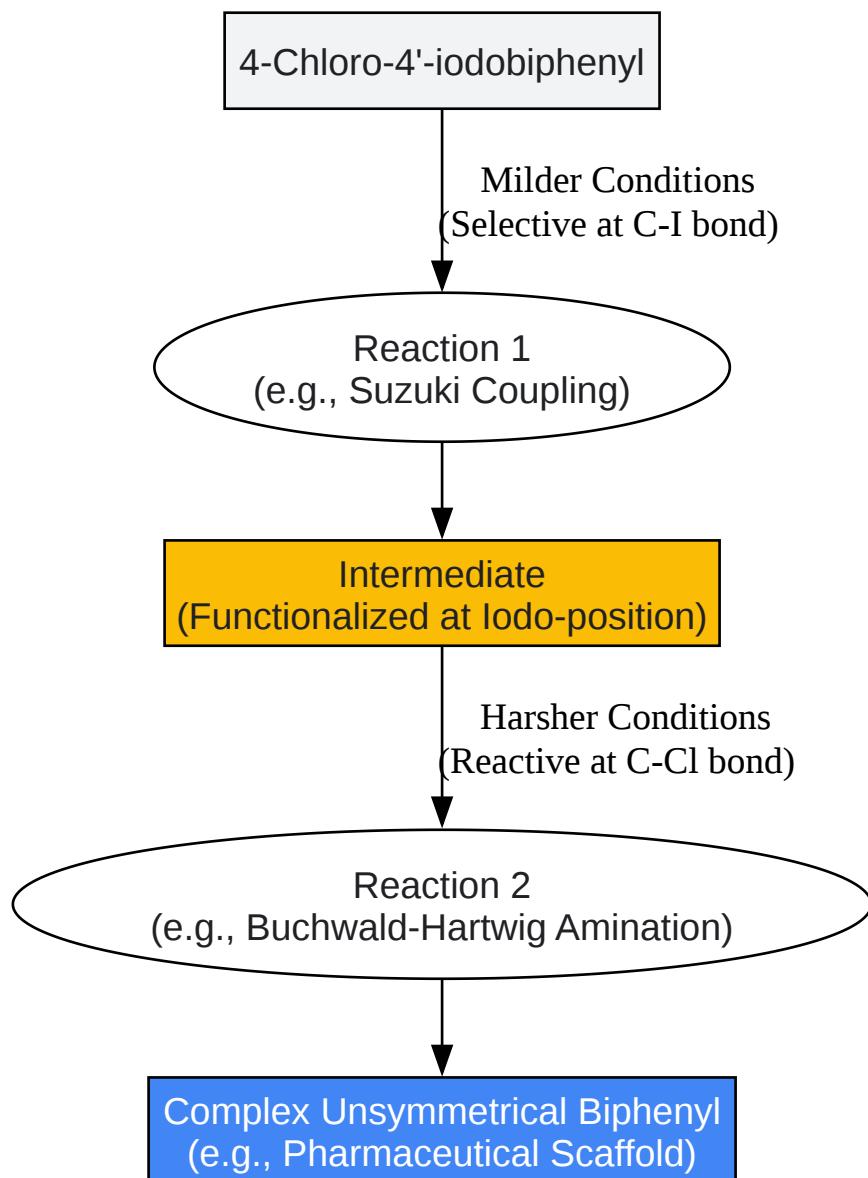
This protocol describes a representative synthesis of **4-Chloro-4'-iodobiphenyl**.

Reagents & Equipment:

- 1-Chloro-4-iodobenzene
- 4-Chlorophenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Potassium carbonate (K_2CO_3), anhydrous
- Toluene and Water (degassed)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle
- Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-chloro-4-iodobenzene (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
- Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq). The use of a low-valent palladium(0) species is critical to initiate the oxidative addition step.^[6]
- Solvent Addition: Add degassed toluene and water (e.g., in a 10:1 ratio). The aqueous phase is necessary to dissolve the inorganic base (K_2CO_3), which activates the boronic acid for the transmetalation step.^{[6][8]}
- Reaction Execution: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring for 12-24 hours. The inert atmosphere is crucial to prevent the oxidation and degradation of the


palladium catalyst.

- Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup & Purification:
 - Cool the reaction to room temperature and dilute with water and a suitable organic solvent like ethyl acetate.
 - Transfer to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure **4-Chloro-4'-iodobiphenyl**.

Applications in Research and Drug Development

The utility of **4-Chloro-4'-iodobiphenyl** stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is more susceptible to palladium-catalyzed reactions (like Suzuki, Heck, or Sonogashira couplings) than the more robust carbon-chlorine bond.^[7] This allows for selective, stepwise functionalization, making it an invaluable building block.

This hierarchical reactivity enables chemists to introduce a first functional group at the iodo-position under milder conditions, then introduce a second, different group at the chloro-position using more forcing conditions or a different catalytic system. This strategy is central to creating complex, unsymmetrical biaryl compounds, which are common structural motifs in active pharmaceutical ingredients (APIs) and advanced electronic materials like those used in OLEDs.^[1]

[Click to download full resolution via product page](#)

Caption: Stepwise functionalization workflow using **4-Chloro-4'-iodobiphenyl**.

Safety, Handling, and Storage

As a laboratory chemical, **4-Chloro-4'-iodobiphenyl** must be handled with appropriate precautions.[\[2\]](#)

- Hazards: It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[\[2\]](#)[\[9\]](#)

- Handling: Use only in a well-ventilated area or outdoors.[9] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[2] Avoid breathing dust, mist, or spray.[2]
- First Aid:
 - Eyes: Immediately flush with water for at least 15 minutes and seek immediate medical attention.[2]
 - Skin: Wash with plenty of soap and water. Remove contaminated clothing.[2]
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
- Storage: Store in a tightly closed container in a cool, dry place, protected from light.[7]

Conclusion

4-Chloro-4'-iodobiphenyl (CAS: 60200-91-1) is more than a simple chemical intermediate; it is a strategic tool for synthetic chemists. Its well-defined physicochemical properties and, most importantly, the differential reactivity of its halogenated sites, provide a reliable platform for the controlled, stepwise synthesis of complex molecular architectures. A thorough understanding of its synthesis via Suzuki-Miyaura coupling and its safe handling are essential for leveraging its full potential in the advancement of pharmaceutical and material science research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. synquestlabs.com [synquestlabs.com]

- 3. Page loading... [wap.guidechem.com]
- 4. 4-CHLORO-4'-IODO-1,1'-BIPHENYL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Core Compound Identification and Properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2652136#4-chloro-4-iodobiphenyl-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com